molecular formula C17H20F2N6O B3004254 1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1797224-91-9

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B3004254
CAS No.: 1797224-91-9
M. Wt: 362.385
InChI Key: NOAFMAFHQNAORM-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a pyrrolidin-1-yl group at position 2. The urea linkage connects this pyrimidine moiety to a 2,4-difluorophenyl aromatic ring.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N6O/c1-24(2)15-14(10-20-16(23-15)25-7-3-4-8-25)22-17(26)21-13-6-5-11(18)9-12(13)19/h5-6,9-10H,3-4,7-8H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAFMAFHQNAORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=C(C=C(C=C2)F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a urea linkage with a difluorophenyl group and a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine moiety. The structural formula can be represented as:

C15H18F2N4O\text{C}_{15}\text{H}_{18}\text{F}_2\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases. The following key mechanisms have been identified:

  • Inhibition of Kinases : The compound exhibits potent inhibitory activity against various kinases, including TrkA and PLK4, which are involved in tumor growth and progression.
  • Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Antitumor Activity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the core structure can significantly impact biological activity. Key findings include:

  • Fluorine Substitution : The presence of fluorine atoms enhances binding affinity to target proteins.
  • Pyrrolidine Moiety : The incorporation of a pyrrolidine ring increases selectivity towards specific kinase targets.
  • Dimethylamino Group : This substitution is crucial for enhancing solubility and permeability across cellular membranes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated IC50 values in the nanomolar range for TrkA inhibition, indicating high potency (IC50 = 1.7 nM) .
Study 2 Evaluated antitumor effects on HCT116 cell line, showing significant reduction in cell viability .
Study 3 Investigated pharmacokinetic properties, revealing favorable profiles with moderate liver microsomal stability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and inferred pharmacological implications:

Compound Name / ID Key Structural Features Potential Biological Activity Physicochemical Inference Reference
Target Compound 2,4-Difluorophenyl urea; pyrimidine with dimethylamino (C4) and pyrrolidin-1-yl (C2) Likely kinase inhibitor or enzyme modulator (inferred) Moderate solubility (dimethylamino); conformational rigidity (pyrrolidine) N/A
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Pyridine core with chloro-fluorophenoxy and dimethoxyphenyl; methylurea linkage Glucokinase activator High lipophilicity (aromatic substituents)
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (35367-38-5) Chlorophenyl and difluorobenzamide groups; urea linkage Unknown, but urea derivatives often target proteases/kinases Low solubility (bulky aromatic groups)
1-[4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea Furopyrimidine core; trifluoromethylphenyl and methoxyphenyl substituents Anticancer or antiviral (furopyrimidine common in such agents) Enhanced metabolic stability (CF3 group)
1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea Nucleoside-like pyrrolopyrimidine; tert-butylphenyl and hydroxylated sugar moiety Antimetabolite or antiviral (nucleoside analog) High polarity (sugar moiety); poor membrane permeability

Key Findings from Comparative Analysis

  • Dimethylamino at C4: This substituent likely increases solubility relative to halogenated analogs (e.g., Compound 1’s chloro-fluorophenoxy group), though may reduce membrane permeability .
  • Fluorine Substitution :
    • The 2,4-difluorophenyl group in the target compound balances electronegativity and lipophilicity, contrasting with the trifluoromethylphenyl group in the furopyrimidine analog (), which confers greater metabolic stability but higher hydrophobicity .
  • Therapeutic Potential: Compound 1’s glucokinase activation suggests urea derivatives can target metabolic enzymes, while furopyrimidine-based ureas () are often explored in oncology. The target compound’s structure aligns more closely with kinase inhibitors (e.g., JAK/STAT pathways) due to its pyrimidine-urea scaffold .

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